![molecular formula C11H7Cl2N3O B5777217 N-(3,4-dichlorophenyl)-2-pyrazinecarboxamide CAS No. 126532-06-7](/img/structure/B5777217.png)
N-(3,4-dichlorophenyl)-2-pyrazinecarboxamide
Overview
Description
Scientific Research Applications
Antimycobacterial Activity
This compound has shown significant antimycobacterial activity. Specifically, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide manifested the highest activity against Mycobacterium tuberculosis strain H37Rv, with 65% inhibition at 6.25 μg/mL .
Antifungal Activity
The compound also exhibits antifungal properties. The highest antifungal effect against Trichophyton mentagrophytes, the most susceptible fungal strain tested, was found for 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (MIC = 62.5 μmol/L) .
Photosynthesis-Inhibiting Activity
The compound has been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts (Spinacia oleracea L.). 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest PET inhibition (IC 50 = 43.0 μmol/L) .
Lipophilicity and PET-Inhibiting Activity
There is a relationship between the lipophilicity of the compound and its PET-inhibiting activity. An increase in lipophilicity to log k 1.50 enhances the effectiveness of PET-inhibiting activity, but subsequent increasing lipophilicity of the compounds decreases their activity .
Synthesis of Novel Derivatives
The compound serves as a starting point for the synthesis of novel derivatives. Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .
Antimicrobial Evaluation
The compound and its derivatives have been evaluated for their antimicrobial properties. Four compounds possessed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide. MIC values ranged from 6 to 42 µM .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound has shown in vitro whole cell activity against this bacterium . The specific target within the bacterium is the mycobacterial enoyl-ACP reductase (InhA) .
Mode of Action
N-(3,4-dichlorophenyl)pyrazine-2-carboxamide interacts with its target by inhibiting the action of the enzyme InhA . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting this enzyme, the compound interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme InhA, it disrupts the production of mycolic acids, leading to a deficiency in the mycobacterial cell wall. This results in the inhibition of bacterial growth and replication .
Pharmacokinetics
The compound’slipophilicity has been noted to increase its biological efficacy .
Result of Action
The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . This is achieved by disrupting the synthesis of mycolic acids, leading to a deficiency in the mycobacterial cell wall .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been found to be active only at a slightly acidic pH . .
properties
IUPAC Name |
N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDQDINLOWAZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257562 | |
Record name | N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | |
CAS RN |
126532-06-7 | |
Record name | N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126532-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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